6,8-Difluoroisoquinoline
Overview
Description
6,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant roles in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Difluoroisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of precursors that already contain fluorinated benzene rings.
Industrial Production Methods: Industrial production of this compound typically follows the direct fluorination route due to its efficiency and scalability. The process involves the use of large-scale fluorinating agents and reactors designed to handle the exothermic nature of fluorination reactions .
Chemical Reactions Analysis
6,8-Difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Coupling Reactions:
Oxidation and Reduction: Although less common, this compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Scientific Research Applications
6,8-Difluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Difluoroisoquinoline in biological systems involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, leading to increased biological activity. For example, in antimicrobial applications, it can inhibit DNA synthesis by stabilizing enzyme-DNA complexes, leading to cell death .
Comparison with Similar Compounds
6,8-Difluoroisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoroisoquinoline: This compound has a single fluorine atom and exhibits different reactivity and biological activity compared to this compound.
7-Fluoro-4-chloroquinoline: This compound is another fluorinated derivative with distinct properties and applications, particularly in antimicrobial research.
Trifluoromethylated Isoquinolines: These compounds contain trifluoromethyl groups and are known for their unique electronic properties and applications in materials science.
This compound stands out due to the specific positioning of its fluorine atoms, which imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
6,8-Difluoroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities, along with relevant case studies and research findings.
This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The introduction of fluorine atoms enhances its lipophilicity and biological activity by modulating electronic properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted isoquinolines can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 12 µg/mL |
This compound | S. aureus | 10 µg/mL |
This compound | P. aeruginosa | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown efficacy against breast cancer and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it activates the p53 pathway, leading to increased expression of pro-apoptotic factors.
Antiviral Activity
Recent findings suggest that this compound derivatives may possess antiviral properties against several viruses. For example, a derivative was tested against the dengue virus and exhibited an IC50 value of 3.03 µM with a selectivity index (SI) of 5.30.
Table 2: Antiviral Activity of this compound Derivatives
Compound | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|---|
Derivative A | Dengue Virus | 3.03 | 16.06 | 5.30 |
Derivative B | Influenza Virus | 0.49 | 19.39 | 39.5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. The introduction of electron-withdrawing groups enhances its potency due to increased lipophilicity and improved interaction with biological targets.
Properties
IUPAC Name |
6,8-difluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUURPHCVSJQJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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